5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC16445320
Molecular Formula: C8H5ClN4O2
Molecular Weight: 224.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5ClN4O2 |
|---|---|
| Molecular Weight | 224.60 g/mol |
| IUPAC Name | 5-(2-chloro-4-nitrophenyl)-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C8H5ClN4O2/c9-7-3-5(13(14)15)1-2-6(7)8-10-4-11-12-8/h1-4H,(H,10,11,12) |
| Standard InChI Key | LLMDETXWULAHHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NC=NN2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole features a 1,2,4-triazole heterocycle substituted at the 5-position with a 2-chloro-4-nitrophenyl group. The triazole ring comprises three nitrogen atoms, creating a planar, aromatic system that enables π-π stacking and hydrogen-bonding interactions . The nitro (-NO₂) and chloro (-Cl) groups at the 4- and 2-positions of the phenyl ring introduce steric and electronic effects that influence reactivity and biological activity .
Table 1: Molecular Properties of 5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅ClN₄O₂ |
| Molecular Weight | 248.61 g/mol |
| Exact Mass | 248.004 Da |
| PSA (Polar Surface Area) | 87.39 Ų |
| LogP (Partition Coeff.) | ~3.6 (estimated) |
The nitro group enhances electrophilicity, while the chloro substituent contributes to lipophilicity, as evidenced by comparable triazole derivatives .
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 1,2,4-triazoles typically involves cyclocondensation reactions. A patent (CN105906575A) describes a high-pressure method using formate esters, hydrazine hydrate, and ammonium salts . For 5-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole, adaptations may include:
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Pre-functionalization of the Phenyl Ring:
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Post-functionalization:
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Introducing nitro and chloro groups after triazole ring synthesis via electrophilic aromatic substitution.
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Table 2: Representative Reaction Conditions from Patent CN105906575A
| Reactant | Conditions | Yield (%) |
|---|---|---|
| Methyl formate + NH₂NH₂ | 120°C, 1 hr, high pressure | 90 |
| Butyl formate + NH₂NH₂ | 120°C, 2 hr, high pressure | 84 |
These conditions highlight the role of temperature and ester choice in optimizing yields.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound’s low polarity (LogP ~3.6) suggests limited water solubility but good organic solvent compatibility. Stability under acidic conditions is anticipated due to the electron-withdrawing nitro group, which mitigates protonation at the triazole ring .
Spectroscopic Signatures
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IR Spectroscopy: N-H stretch (~3200 cm⁻¹), C-Cl (750 cm⁻¹), and NO₂ asymmetric stretch (~1520 cm⁻¹) .
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¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), triazole proton (δ 8.1 ppm).
Pharmacological and Industrial Applications
Biological Activity
Triazoles exhibit broad bioactivity. The nitro group enhances antimicrobial potency by facilitating electron-deficient interactions with microbial enzymes . The chloro substituent may improve blood-brain barrier penetration, suggesting potential CNS applications .
Table 3: Comparative Bioactivity of Triazole Derivatives
| Compound | IC₅₀ (Antifungal, µg/mL) |
|---|---|
| Fluconazole | 1.2 |
| 5-(4-Nitrophenyl)-1H-triazole | 4.8 |
| Target Compound (Estimated) | 3.5–5.0 |
Material Science Applications
Nitro-substituted triazoles act as corrosion inhibitors in acidic environments, with efficacy enhanced by chloro groups’ electron-withdrawing effects .
Challenges and Future Directions
Synthetic Optimization
Current methods require high-pressure conditions, increasing energy costs . Future work could explore catalytic systems or microwave-assisted synthesis to improve efficiency.
Toxicity Profiling
While no data exist for the target compound, structurally related triazoles show moderate hepatotoxicity . In silico models (e.g., ProTox-II) predict similar risks, necessitating empirical validation.
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